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Compound of Interest

Compound Name: Sodium monoxide

Cat. No.: B227187 Get Quote

This guide provides a detailed comparison of the structural, mechanical, electronic, and

thermodynamic properties of sodium oxide (Na₂O) as determined by experimental

measurements and computational modeling. The objective is to offer researchers, scientists,

and professionals in drug development a clear and objective overview, supported by cited data

and methodologies.

Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for key properties of Na₂O, highlighting

the values obtained from both experimental and computational approaches.

Table 1: Structural Properties of Cubic Na₂O

Property Experimental Value
Computational
Value

Method/Functional

Crystal Structure Cubic, Fm-3m[1] Cubic, Fm-3m[1][2][3] -

Lattice Parameter (a) 5.55 Å[1] 5.42 Å[1] DFT-LDA[1]

5.62 Å[1] DFT-GGA[1]

Na-O Bond Length - 2.38 Å[2][3] DFT

Density - 2.49 g/cm³[2] DFT
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Table 2: Mechanical Properties of Cubic Na₂O

Note: Experimental results for the elastic constants of cubic Na₂O are not readily available in

the reviewed literature.[1]

Property Computational Value Method/Functional

Elastic Constants

C₁₁ (GPa) 90.9 DFT-LDA[1]

80.4 DFT-GGA[1]

C₁₂ (GPa) 46.5 DFT-LDA[1]

41.5 DFT-GGA[1]

C₄₄ (GPa) 30.6 DFT-LDA[1]

27.8 DFT-GGA[1]

Elastic Moduli

Bulk Modulus (B) (GPa) 61.3 DFT-LDA[1]

54.5 DFT-GGA[1]

Shear Modulus (G) (GPa) 26.9 DFT-LDA[1]

23.8 DFT-GGA[1]

Young's Modulus (Y) (GPa) 70.3 DFT-LDA[1]

62.3 DFT-GGA[1]

Poisson's Ratio (ν) 0.307 DFT-LDA[1]

0.308 DFT-GGA[1]

Hardness (GPa) 7.80 DFT-LDA[1]

7.69 DFT-GGA[1]

Table 3: Electronic and Thermodynamic Properties of Na₂O

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://ph01.tci-thaijo.org/index.php/rmutt-journal/article/download/240538/164435
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b227187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Experimental Value
Computational
Value

Method/Functional

Band Gap (eV) - 1.87 eV[2] DFT

Predicted Formation

Energy (eV/atom)
- -1.426 eV/atom[2] DFT

Methodologies
A clear understanding of the methodologies employed is crucial for interpreting the data

presented.

Crystal Structure and Lattice Parameter Determination: The experimental lattice parameter

of Na₂O was determined using powder diffraction experiments.[1] In other studies, high-

pressure behavior has been investigated using synchrotron angle-dispersive powder X-ray

diffraction.[1] These techniques involve directing X-rays at a powdered sample and analyzing

the resulting diffraction pattern to determine the crystal structure and lattice dimensions.

Thermodynamic Property Measurement: Thermodynamic properties of sodium oxide

compounds have been determined experimentally using techniques such as EMF

(electromotive force) measurements with solid electrolyte cells.[4]

First-Principles Calculations: The computational data presented for structural and

mechanical properties were primarily derived from first-principles calculations based on

Density Functional Theory (DFT).[1]

Software Package: The Vienna Ab-initio Simulation Package (VASP) is a commonly used

software for these types of calculations.[1]

Exchange-Correlation Functionals: The calculations utilized both the Local Density

Approximation (LDA) and the Generalized Gradient Approximation (GGA) in the Perdew-

Wang 91 (PW91) functional form to handle the exchange-correlation terms.[1] It is a known

issue that standard DFT functionals often underestimate band gaps.[5][6][7]

Pseudopotentials and K-Point Sampling: The projector augmented wave (PAW) method was

used for the pseudo-potentials, and a 4×4×4 Monkhorst-Pack scheme was employed for k-
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point sampling integrations.[1]

Workflow and Data Relationship Visualization
The following diagram illustrates the workflow for comparing experimental and computational

data in materials science.

Experimental Approach Computational Approach

Material Synthesis
(e.g., Solid-State Reaction)

Characterization
(e.g., XRD, SEM)

Experimental Data
(Lattice Parameter, etc.)

Comparative Analysis

Model Construction
(Crystal Structure)

First-Principles Calculation
(DFT: VASP)

Computational Data
(Energy, Forces, etc.)

Model Validation &
Refinement

Refine Model
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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